molecular formula C25H28N2O5S B14992340 6-ethyl-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992340
M. Wt: 468.6 g/mol
InChI Key: LIHKDNPZLHTYIP-UHFFFAOYSA-N
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Description

The compound 6-ethyl-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 4-oxo-4H-chromene core substituted at position 6 with an ethyl group. The chromene moiety is linked via a carboxamide bridge to a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl group, which is further functionalized with a 3-methoxypropylcarbamoyl side chain.

The 4H-chromene scaffold is pharmacologically significant due to its ability to bind the Bcl-2 protein, a key regulator of apoptosis, thereby inducing cancer cell death . Substituents on the chromene ring (e.g., ethyl at position 6) modulate physicochemical properties such as lipophilicity and electronic effects, which influence target binding and bioavailability.

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

6-ethyl-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O5S/c1-3-15-9-10-19-17(13-15)18(28)14-20(32-19)23(29)27-25-22(24(30)26-11-6-12-31-2)16-7-4-5-8-21(16)33-25/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

LIHKDNPZLHTYIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Benzothiophene Moiety: This step involves the coupling of the chromene core with a benzothiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Carbamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethyl-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethyl-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analog 1: 6-Chloro-7-Methyl-4H-chromene Derivative

Compound Name : 6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
Key Differences :

  • Position 6 substituent: Chloro (Cl) instead of ethyl (C₂H₅).
  • Position 7 substituent: Methyl (CH₃) group absent in the target compound.

Physicochemical Properties :

Property Target Compound (Estimated) 6-Chloro-7-Methyl Analog
Molecular Formula C₂₅H₂₉N₂O₅S C₂₄H₂₅ClN₂O₅S
Molecular Weight (g/mol) ~493.5 489.0
XLogP3 ~5.2 4.9
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 6 6
Rotatable Bonds 7 7
Topological Polar Surface Area (Ų) 122 122

Structural Analog 2: Tetrahydrobenzo[b]pyran Derivatives

Compound Name: N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide Key Differences:

  • Core Structure: Tetrahydrobenzo[b]pyran (chromene fused to cyclohexane) instead of benzothiophene.
  • Functional Groups: Cyano (CN) and phenyl substituents absent in the target compound.

Synthetic and Functional Insights :

  • The benzothiophene moiety in the target compound may offer distinct electronic properties compared to chromene-fused systems, influencing protein-binding specificity.

Activity Profile of 4H-chromene Derivatives

  • Anticancer Mechanism : 4H-chromenes inhibit Bcl-2, a protein overexpressed in chemotherapy-resistant cancers, by occupying its hydrophobic groove .
  • 6-Chloro: Introduces electronegativity but reduces hydrophobic interactions. Benzothiophene vs. Chromene: Benzothiophene’s sulfur atom may participate in unique van der Waals interactions or hydrogen bonding.

Data Table: Comparative Analysis

Property Target Compound 6-Chloro-7-Methyl Analog Tetrahydrobenzo[b]pyran Derivative
Core Structure 4H-chromene + benzothiophene 4H-chromene + benzothiophene Tetrahydrobenzo[b]pyran
Key Substituents 6-ethyl 6-chloro, 7-methyl 3-cyano, 4-phenyl
Molecular Weight (g/mol) ~493.5 489.0 N/A
XLogP3 ~5.2 4.9 N/A
Anticancer Target Bcl-2 Not reported Bcl-2 or similar

Biological Activity

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from simpler organic precursors. The key features of the structure include:

  • Ethyl group : Enhances lipophilicity.
  • Carbamoyl group : Contributes to hydrogen bonding and solubility.
  • Benzothiophene moiety : Imparts unique pharmacological properties.
  • Chromene core : Known for various biological activities.

These structural elements suggest that the compound may exhibit a range of biological activities due to its ability to interact with different biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, a related chromene derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

Compounds containing benzothiophene structures have shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response. In vitro studies have demonstrated that related compounds can significantly reduce TNF-alpha levels in activated macrophages .

Antimicrobial Properties

There is evidence suggesting that similar chromene derivatives possess antimicrobial activity against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways within microbial cells. For example, one study reported that a structurally related compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the low micromolar range .

Neuroprotective Effects

The neuroprotective potential of compounds with similar frameworks has been explored in various models of neurodegeneration. These compounds may exert their effects by modulating neurotransmitter systems or exhibiting antioxidant properties that protect neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerChromene derivativesInduction of apoptosis via caspase activation
Anti-inflammatoryBenzothiophene derivativesInhibition of COX-2 and TNF-alpha
AntimicrobialChromene analogsDisruption of cell membranes
NeuroprotectiveSimilar compoundsModulation of neurotransmitters and antioxidant effects

Case Study: Anticancer Activity

A specific study focusing on a related chromene derivative evaluated its effects on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, resulting in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound, supporting its potential as an effective anticancer agent.

Case Study: Anti-inflammatory Potential

In another study, a related compound was tested in a murine model of acute inflammation. Administration resulted in significant reductions in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated animals.

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